Pyritinol

Descripción

Propiedades

IUPAC Name |

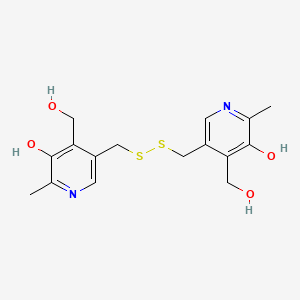

5-[[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methyldisulfanyl]methyl]-4-(hydroxymethyl)-2-methylpyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O4S2/c1-9-15(21)13(5-19)11(3-17-9)7-23-24-8-12-4-18-10(2)16(22)14(12)6-20/h3-4,19-22H,5-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIXLXDIJGIWWFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=C1O)CO)CSSCC2=CN=C(C(=C2CO)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3048362 | |

| Record name | Pyrithioxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1098-97-1 | |

| Record name | Pyritinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1098-97-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyritinol [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001098971 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyritinol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13084 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PYRITINOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759229 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyrithioxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyritinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.864 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRITINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AK5Q5FZH2R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

El piritionol se sintetiza combinando dos moléculas de piridoxina con un enlace disulfuro. El método de preparación implica la reacción del clorhidrato de piridoxina con un reactivo formador de disulfuro en condiciones controladas . Los métodos de producción industrial pueden variar, pero generalmente siguen rutas sintéticas similares para garantizar la estabilidad y la pureza del producto final .

Análisis De Reacciones Químicas

El piritionol experimenta diversas reacciones químicas, que incluyen oxidación, reducción y sustitución. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y nucleófilos. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación del piritionol puede conducir a la formación de sulfóxidos o sulfonas, mientras que la reducción puede producir tioles .

Aplicaciones Científicas De Investigación

Pyritinol, also known as pyrithioxine, is a compound with a history of use in treating cognitive function deficits, particularly in the elderly . Research suggests it has several neurochemical effects and has been explored for various applications, including memory improvement and learning disabilities .

Scientific Research Applications

Cognitive Function and Memory Improvement

this compound has been investigated for its potential to improve cognitive functions and memory, especially in individuals with organic brain syndrome . A study involving 130 patients with organic brain syndrome showed that this compound led to approximately 20% improvements in short-term memory and mood compared to a placebo . In the CETM (Contextual Effects upon Text Memory) and WPLR (Word Pair Learning and Recall) tests, this compound significantly improved memory compared to both placebo and pretreatment baseline measurements. Specifically, recall memory performance improved by 49% under this compound versus 18% with placebo (P < 0.002), while recognition memory improved by 35% versus 14% (P < 0.001) .

Neurochemical Effects

this compound influences several neurochemical processes in the brain. Studies in rats have demonstrated that this compound can increase glucose utilization in areas such as the striatum, cortex, hypothalamus, and cerebellum . It also enhances high-affinity choline uptake in striatal synaptosomes of both young and old rats and elevates cGMP levels in the cortex, which serves as a postsynaptic marker for cholinergic system activity . These neurochemical effects suggest that this compound may act as an indirectly acting cholinergic drug in the central nervous system .

Learning Disabilities

The impact of this compound-HCl on cognitive functions in children with learning disabilities has been examined . A double-blind study involving 67 pupils with learning disabilities treated with 300 mg of this compound-HCl/24 hours or a placebo for six months found no statistically significant treatment effects on average cognitive performance across 22 parameters . However, the variability in gain scores was significantly higher in the this compound group in four parameters, suggesting that this compound-HCl may have different effects on different subjects .

Cerebral Blood Flow

Research indicates that this compound can affect cerebral blood flow (rCBF). Cortical rCBF measurements during mental activation revealed shifts to a more focal pattern of rCBF under this compound compared to placebo, resembling the rCBF distribution in elderly, non-demented control subjects .

ATP Content

this compound has been shown to increase adenosine triphosphate (ATP) content in the blood, which is a biochemical parameter of erythrocyte flexibility. Acute oral administration of this compound at doses of 30, 100, and 300 mg/kg increased ATP content in whole blood by 8%, 17%, and 20%, respectively, compared to placebo .

Case Studies

These cases indicate that this compound can lead to liver-related side effects in some individuals, necessitating its discontinuation to observe clinical improvement .

Adverse Effects

Mecanismo De Acción

El mecanismo de acción del piritionol implica sus efectos colinérgicos, antioxidantes y vasodilatadores. El piritionol mejora los procesos metabólicos patológicamente reducidos en el tejido cerebral al aumentar la absorción y el metabolismo de la glucosa y mejorar la resistencia del tejido cerebral a la hipoxia . También modula los niveles de neurotransmisores y mejora la utilización de glucosa cerebral, mejorando así el metabolismo energético del cerebro .

Comparación Con Compuestos Similares

Mechanism of Action :

- Modulates neurotransmitters (e.g., increases cortical acetylcholine) .

- Enhances cerebral glucose utilization and blood flow, improving neuronal metabolism .

- Exhibits antioxidant and neuroprotective effects by reducing oxidative stress .

Comparison with Similar Compounds

Pyritinol belongs to the nootropic class, which includes piracetam, meclofenoxate, and vinpocetine. Below is a comparative analysis based on chemical properties, mechanisms, efficacy, and safety.

Comparative Data Table

Detailed Comparisons

Piracetam

- Mechanism : Enhances membrane fluidity and synaptic plasticity without direct neurotransmitter modulation .

- Efficacy: Superior to this compound in amygdala-kindled seizures but less effective in improving age-related dementia outcomes .

- Safety: Better tolerated than this compound but lacks hepatotoxicity warnings .

Meclofenoxate

- Mechanism: Combines antioxidant effects with cholinergic enhancement via dimethylaminoethanol .

- Clinical Use: Limited evidence for dementia compared to this compound’s robust trial data .

Vinpocetine

- Mechanism : Increases cerebral blood flow via phosphodiesterase inhibition .

- Efficacy: Effective in vascular dementia but lacks this compound’s dual action on acetylcholine and oxidative stress .

- Safety: Lower risk of severe adverse effects compared to this compound .

Research Findings and Clinical Implications

- Cognitive Enhancement: this compound outperformed placebo in 20+ controlled trials for dementia, with EEG mapping showing increased alpha/beta activity (vigilance improvement) .

- Subgroup Variability : Mixed results in learning-disabled children suggest responder subgroups, necessitating personalized dosing .

- Antiviral Potential: Unique allosteric activation of SARS-CoV-2 PLpro (EC₅₀ = 12.3 µM) positions this compound as a multitarget agent .

Actividad Biológica

Pyritinol, a derivative of vitamin B6, has garnered attention for its potential neuroprotective and cognitive-enhancing properties. This compound is primarily used in the treatment of cognitive deficits, particularly in aging populations. Its biological activity is characterized by various mechanisms affecting neurotransmitter levels, cerebral blood flow, and neurochemical interactions.

Neurotransmitter Modulation

this compound has been shown to significantly influence neurotransmitter systems, particularly cholinergic transmission. In studies involving aged rats, this compound administration (200 mg/kg) resulted in:

- Increased Acetylcholine Levels : this compound approximately doubled the acetylcholine concentration in the cortex and striatum, enhancing cholinergic activity crucial for memory and learning functions .

- Choline Acetyltransferase Activity : The activity of this enzyme, responsible for synthesizing acetylcholine, was found to be elevated, indicating enhanced choline availability in cholinergic neurons .

Cerebral Blood Flow and Glucose Utilization

Research indicates that this compound can improve cerebral blood flow, which is vital for brain metabolism. In older rats, this compound significantly increased glucose utilization across various brain regions (striatum, cortex, hypothalamus, cerebellum), suggesting a metabolic enhancement that could counteract age-related cognitive decline .

Neurochemical Effects

The compound's impact on cyclic guanosine monophosphate (cGMP) levels is noteworthy. This compound administration led to increases in cGMP concentrations in the cortex by up to 71%, which may serve as a secondary messenger in cholinergic signaling pathways . This elevation supports the hypothesis that this compound enhances cholinergic neurotransmission indirectly.

Antioxidant Properties

This compound exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress in neural tissues. This property is particularly beneficial in neurodegenerative conditions where oxidative damage is prevalent. Studies have shown that this compound can mitigate formaldehyde-induced nociceptive behavior in diabetic rats, further underscoring its neuroprotective effects .

Clinical Applications

This compound's efficacy has been explored in various clinical settings:

- Cognitive Enhancement : It is frequently prescribed for cognitive disturbances related to aging and other neurological conditions. Its ability to enhance memory and learning capabilities makes it a candidate for treating Alzheimer's disease and other dementias .

- Pain Management : Its analgesic properties have been noted in animal models, suggesting potential applications in managing neuropathic pain .

Case Studies and Research Findings

A review of multiple studies provides insight into the biological activities of this compound:

| Study | Subject | Dosage | Findings |

|---|---|---|---|

| Martin et al. (1987) | Aged Rats | 200 mg/kg | Increased acetylcholine levels; enhanced glucose utilization |

| Greiner et al. (1988) | Various | 50-600 mg/kg | Modest changes in biogenic amines; significant effects on cholinergic systems |

| PMC Study (2022) | Diabetic Rats | Variable | Reduced nociceptive behavior; antioxidant effects observed |

These findings highlight the multifaceted role of this compound as a cognitive enhancer and its potential therapeutic applications.

Q & A

Q. What analytical methods are recommended for quantifying Pyritinol in pharmaceutical and biological matrices?

Answer: Stability-indicating chemometric methods, such as classical least squares (CLS), principal component regression (PCR), and partial least squares (PLS), are validated for quantifying this compound dihydrochloride in the presence of degradation products. These methods achieve mean accuracies of 99.99% ± 0.905 (CLS), 99.91% ± 0.966 (PCR), and 99.92% ± 0.962 (PLS) without requiring preliminary separation . For electrochemical detection, carbon nanofiber-gold nanoparticle-modified screen-printed electrodes (CNF-GNP/SPCE) with square-wave voltammetry (SWV) offer high sensitivity (detection limit: 6.23×10⁻⁹ M) and are effective in complex matrices like blood serum .

Q. How should researchers design studies to assess this compound’s neuropharmacological effects?

Answer: Use the PICOT framework to structure research questions:

- Population : Define the cohort (e.g., Alzheimer’s patients, animal models).

- Intervention : Specify this compound dosage, administration route, and duration.

- Comparison : Include placebo or active controls (e.g., other nootropics).

- Outcome : Measure cognitive endpoints (e.g., memory tests, reaction times).

- Timeframe : Set short- and long-term evaluation periods.

Additionally, apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure methodological rigor .

Q. What statistical approaches are suitable for analyzing this compound’s pharmacokinetic data?

Answer:

- Intra-day and inter-day assays : Calculate relative standard deviation (RSD) for precision, as demonstrated in SWV-based electrochemical studies (RSD <2.45%) .

- Recovery studies : Use standard addition methods to validate accuracy in spiked serum samples (recovery rates ~100%) .

- Multivariate analysis : Apply ANOVA or regression models to assess dose-response relationships in clinical trials .

Advanced Research Questions

Q. How can electrochemical sensors for this compound detection be optimized for reproducibility and stability?

Answer:

- Parameter optimization : Adjust SWV pulse height (90 mV), scan increment (5 mV), and frequency (15 Hz) to maximize peak current while minimizing signal broadening .

- Reusability testing : Expose CNF-GNP/SPCE sensors to varying this compound concentrations (5.0×10⁻⁶ M to 1.0×10⁻⁵ M) and monitor signal stability (fluctuation ≤0.05 µA over 30 days) .

- Reproducibility validation : Fabricate multiple electrodes and compare RSD values (<3% indicates acceptable reproducibility) .

Q. How can contradictions in clinical data on this compound’s cognitive benefits be resolved?

Answer:

- Meta-analysis : Pool data from trials with standardized protocols (e.g., Stroesco et al. (1977) vs. Fischof et al. (1992)) to identify confounding variables like dosage or patient heterogeneity .

- Mechanistic studies : Investigate this compound’s dual effects (e.g., cerebral glucose uptake vs. neurotransmitter modulation) to explain discrepancies between improved reaction times and lack of memory enhancement .

- Standardized endpoints : Adopt consensus metrics (e.g., ADAS-Cog for dementia) to improve cross-study comparability .

Q. What strategies validate this compound quantification in degradation-prone or complex matrices?

Answer:

- Degradation product interference : Use chemometric methods (CLS/PCR/PLS) to resolve overlapping spectral peaks in degraded samples .

- Matrix effects : Perform recovery studies in serum/pharmaceutical samples using standard addition (e.g., 98–102% recovery in spiked serum) .

- Cross-validation : Compare results with HPLC or mass spectrometry to confirm method accuracy .

Q. How can researchers ensure reproducibility in this compound stability studies?

Answer:

- Training sets : Construct representative mixtures of this compound and degradation products for model calibration .

- Environmental controls : Standardize temperature, pH, and light exposure during forced degradation experiments .

- Inter-laboratory validation : Share protocols and datasets to benchmark results across institutions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.